molecular formula C9H9FN2O4 B8456460 Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No. B8456460
M. Wt: 228.18 g/mol
InChI Key: RISADYSLEFVKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916599B2

Procedure details

A solution of the product obtained at 149e (1.4 g, 6.4 mmol) in 50 mL ethanol was heated to reflux for 2 h. The mixture was filtered and the filtrate concentrated i.vac. The residue is reacted without any further purification. Yield: 89%.
Name
149e
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6](Cl)=[O:7])=[C:4]([F:14])[CH:3]=1.[CH2:15]([OH:17])[CH3:16]>>[CH2:15]([O:17][C:6](=[O:7])[C:5]1[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]([NH2:1])=[CH:3][C:4]=1[F:14])[CH3:16]

Inputs

Step One
Name
149e
Quantity
1.4 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)Cl)C=C1[N+](=O)[O-])F
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated i.vac
CUSTOM
Type
CUSTOM
Details
The residue is reacted without any further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])N)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.